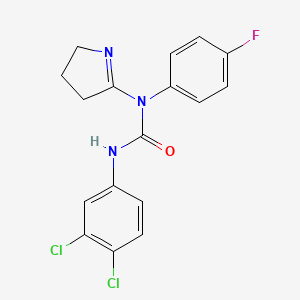
1,3-dimethyl-8-morpholino-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-8-morpholino-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione, also known as SCH 58261, is a potent and selective adenosine A2A receptor antagonist. Adenosine is a neurotransmitter that plays a crucial role in regulating various physiological processes, including sleep, heart rate, and blood pressure. The A2A receptor is found in high concentrations in the brain, where it is involved in the regulation of dopamine release and has been implicated in various neurological disorders, including Parkinson's disease, depression, and drug addiction.
Aplicaciones Científicas De Investigación
Structural Analysis and Crystallography
Structural analysis and crystallography of compounds similar to "1,3-dimethyl-8-morpholino-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione" have been conducted to understand their molecular geometry, conformation, and intermolecular interactions. For example, studies on 8-amino-7-(4-morpholinobutyl)theophylline and its analogues provide insights into the typical geometry of purine fused-ring systems, the conformation of aminoalkyl side chains, and the role of hydrogen bonding in crystal packing (Karczmarzyk & Pawłowski, 1997).
Synthesis and Chemical Properties
Research on the synthesis and chemical properties of morpholine dione derivatives highlights methods for achieving enantioselective synthesis, exploring new synthetic routes, and understanding the reactions involving morpholine-2,5-dione derivatives (Pansare, Shinkre, & Bhattacharyya, 2002). These studies contribute to the broader knowledge of synthesizing and manipulating compounds with complex structures for various applications.
Biological and Pharmacological Applications
Compounds with structures analogous to "this compound" have been explored for their biological and pharmacological properties. For instance, theophylline derivatives have been studied for their antihistaminic activity (Pascal et al., 1985), and other purine dione derivatives have been investigated for their serotonin receptor affinity and potential as psychotropic agents (Chłoń-Rzepa et al., 2013).
Advanced Materials and Catalysts
Research on morpholine dione derivatives also extends to applications in materials science and catalysis. For example, studies on the ring-opening polymerization of morpholine-2,5-dione derivatives by various metal catalysts offer insights into the formation of polymers and the characterization of reaction products (Chisholm et al., 2006).
Propiedades
IUPAC Name |
1,3-dimethyl-8-morpholin-4-yl-7-(3-phenoxypropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4/c1-22-17-16(18(26)23(2)20(22)27)25(19(21-17)24-10-13-28-14-11-24)9-6-12-29-15-7-4-3-5-8-15/h3-5,7-8H,6,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJJXHCFOUUCBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CCCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(sec-butylthio)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2749067.png)
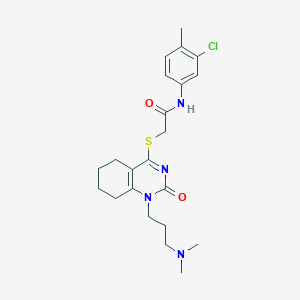
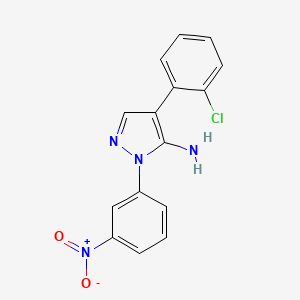
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2749072.png)
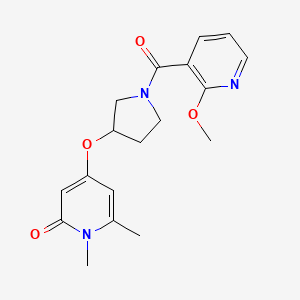
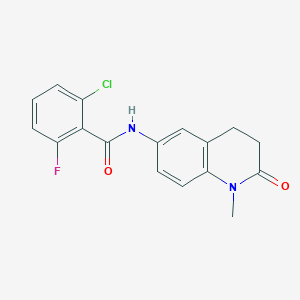
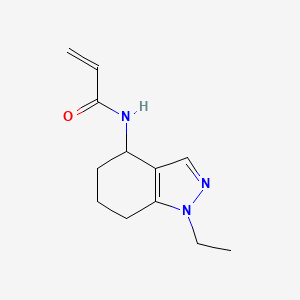
![N-(4-chlorophenyl)-4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2749080.png)
![4-bromo-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2749081.png)
![1-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2749082.png)
![2-chloro-N-[(4-methylphenyl)(thiophen-2-yl)methyl]acetamide](/img/structure/B2749084.png)
![methyl 5-[[(5Z)-5-indol-3-ylidene-4-methyl-1H-1,2,4-triazol-3-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2749085.png)
![ethyl 5-[2-(4-benzylpiperazin-1-yl)-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate](/img/structure/B2749088.png)
